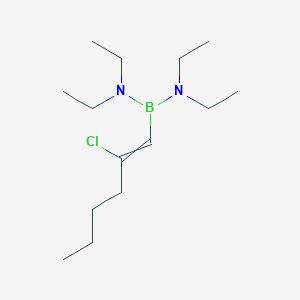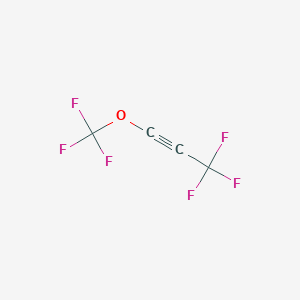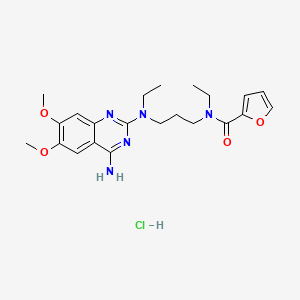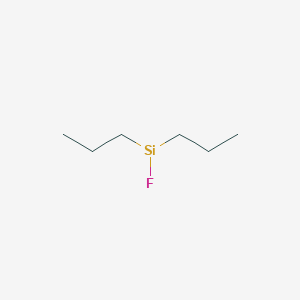methyl}benzene CAS No. 64545-53-5](/img/structure/B14498725.png)
1-(Methylsulfanyl)-2-{[4-(methylsulfanyl)phenyl](phenyl)methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene is an organic compound characterized by the presence of methylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene typically involves the reaction of benzyl chloride with thiophenol under basic conditions to form the intermediate benzyl phenyl sulfide. This intermediate is then subjected to further methylation using methyl iodide in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl phenyl sulfide.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
- 1-methylsulfanyl-4-(methylsulfanylmethyl)benzene
Comparison: 1-(Methylsulfanyl)-2-{4-(methylsulfanyl)phenylmethyl}benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
64545-53-5 |
|---|---|
Molecular Formula |
C21H20S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-methylsulfanyl-2-[(4-methylsulfanylphenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C21H20S2/c1-22-18-14-12-17(13-15-18)21(16-8-4-3-5-9-16)19-10-6-7-11-20(19)23-2/h3-15,21H,1-2H3 |
InChI Key |
HJWGCDXPKMFAKC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


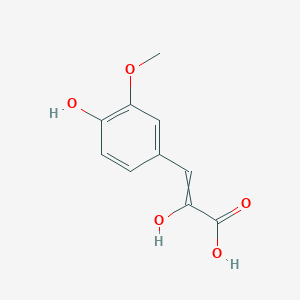
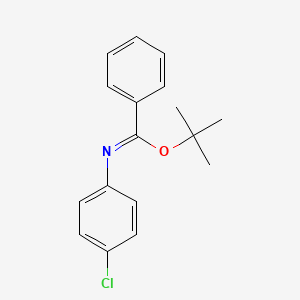


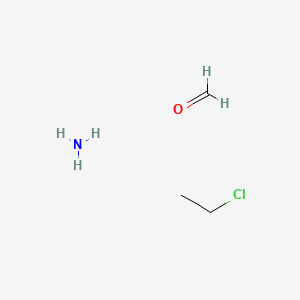

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
